(2-Phenylethyl-d5)-hydrazine, monosulfate
Overview
Description
Phenelzine-d5 (sulfate) is a deuterated form of phenelzine sulfate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of phenelzine in various analytical applications, particularly in mass spectrometry . Phenelzine itself is a well-known monoamine oxidase inhibitor used in the treatment of depression and anxiety disorders .
Preparation Methods
Phenelzine-d5 (sulfate) can be synthesized through several methods. One common approach involves the reaction of phenethylamine with deuterated hydrazine in the presence of an acid catalyst . This reaction typically proceeds under mild conditions and yields phenelzine-d5, which is then converted to its sulfate salt by treatment with sulfuric acid . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Phenelzine-d5 (sulfate) undergoes various chemical reactions, including:
Oxidation: Phenelzine-d5 can be oxidized to form corresponding hydrazones and other oxidation products.
Reduction: It can be reduced to form phenethylamine derivatives.
Substitution: Phenelzine-d5 can undergo substitution reactions, particularly at the hydrazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenelzine-d5 (sulfate) is widely used in scientific research, particularly in:
Mechanism of Action
Phenelzine-d5 (sulfate) acts as an inhibitor and substrate of monoamine oxidase, leading to an elevation in brain levels of catecholamines and serotonin . This mechanism is similar to that of phenelzine, which inhibits the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine . The increased levels of these neurotransmitters contribute to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Phenelzine-d5 (sulfate) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications . Similar compounds include:
Phenelzine sulfate: The non-deuterated form used clinically as an antidepressant.
Tranylcypromine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic applications.
Phenelzine-d5 (sulfate) stands out due to its specific use in research and analytical chemistry, providing accurate quantification and analysis of phenelzine .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethylhydrazine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMJIPNDOHFR-GWVWGMRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNN)[2H])[2H].OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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